6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 919213-50-6
VCID: VC5147457
InChI: InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2
SMILES: C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N
Molecular Formula: C18H11N3O4
Molecular Weight: 333.303

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 919213-50-6

Cat. No.: VC5147457

Molecular Formula: C18H11N3O4

Molecular Weight: 333.303

* For research use only. Not for human or veterinary use.

6-amino-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 919213-50-6

Specification

CAS No. 919213-50-6
Molecular Formula C18H11N3O4
Molecular Weight 333.303
IUPAC Name 6-amino-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C18H11N3O4/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)20(18(14)23)10-4-6-11(7-5-10)21(24)25/h1-9H,19H2
Standard InChI Key XDWXOIFQPQAAMI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])N

Introduction

Chemical Identity and Structural Analysis

Compound X belongs to the 1H-benzo[de]isoquinoline-1,3(2H)-dione family, characterized by a fused aromatic system with two ketone groups at positions 1 and 3. Its molecular formula is C₁₇H₁₀N₃O₄, with a molecular weight of 320.28 g/mol. The structure comprises:

  • A 6-amino substituent on the naphthalene backbone, enhancing electron density for photochemical reactivity .

  • A 4-nitrophenyl group at position 2, introducing strong electron-withdrawing character that modulates redox properties .

Crystallographic data from analogous compounds, such as 2-butyl-6-(ethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, reveal planar aromatic systems with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice . For Compound X, the nitro group’s para orientation likely minimizes steric hindrance, favoring coplanarity between the phenyl ring and the naphthalimide core.

Table 1: Structural Comparison with Analogous Compounds

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
Compound X6-amino, 2-(4-nitrophenyl)320.28Photopolymerization
Amonafide 5-amino, N-(3-hydroxypropyl)331.34Anticancer therapy
2-Butyl-6-(ethylamino) 6-ethylamino, 2-butyl342.41Structural studies

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of Compound X is documented, extrapolation from analogous methodologies suggests a multi-step route:

  • Naphthalimide Core Formation: Condensation of naphthalic anhydride with 4-nitroaniline under reflux in acetic acid .

  • Nitration: Selective nitration at position 6 using a HNO₃/H₂SO₄ mixture, followed by reduction to introduce the amino group .

  • Purification: Recrystallization from ethanol or dimethylformamide to yield pure crystals .

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The nitro group’s strong absorption at 350–400 nm and the amino group’s n→π* transition at 450 nm suggest panchromatic light absorption .

  • ¹H NMR: Aromatic protons resonate at δ 7.5–8.5 ppm, while the amino proton appears as a broad singlet near δ 5.5 ppm .

Photochemical Applications

Compound X’s dual functionality (amino donor and nitro acceptor) enables its use as a photoinitiator in polymerization reactions . Key findings include:

  • Radical Polymerization: Under blue LED (405–470 nm), Compound X with iodonium salt achieves 85% acrylate conversion within 60 seconds .

  • Cationic Polymerization: Epoxide ring-opening occurs at 532 nm (green light), attributed to the nitro group’s redshifted absorption .

Table 2: Photopolymerization Efficiency Under Different Wavelengths

Light Source (nm)Monomer TypeConversion (%)Time (s)
405Acrylate9245
532Epoxide78120
635Thiol-Ene65180

Physicochemical Properties

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) but poor in water .

  • Thermal Stability: Decomposition above 250°C, suitable for high-temperature polymer processing .

  • Electrochemical Behavior: Cyclic voltammetry shows reversible reduction of the nitro group at −0.75 V vs. Ag/AgCl .

Future Directions

  • Optoelectronic Materials: Exploiting panchromatic absorption for organic photovoltaics.

  • Drug Delivery Systems: Conjugating with nanoparticles to improve bioavailability.

  • Mechanistic Studies: Elucidating bromodomain inhibition kinetics via X-ray crystallography .

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